2-Bromo-4-chloropyrimidine

Description

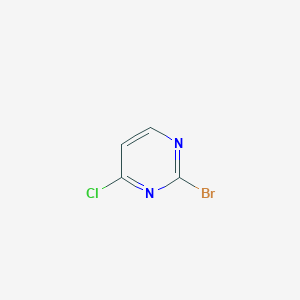

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-4-7-2-1-3(6)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZFUTOHAWIHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668601 | |

| Record name | 2-Bromo-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885702-33-0 | |

| Record name | 2-Bromo-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromo-4-chloropyrimidine in Modern Drug Discovery

An In-Depth Technical Guide to 2-Bromo-4-chloropyrimidine: Properties, Structure, and Reactivity for Advanced Synthesis

This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and drug development.[1][] Its significance lies not in its direct biological activity, but in its versatile chemical reactivity, which allows for the precise and sequential introduction of various functional groups onto the pyrimidine core. The pyrimidine scaffold itself is a privileged structure in pharmacology, forming the nucleus of numerous therapeutic agents, including anticancer and anti-infective drugs.[3][4]

This guide, prepared for researchers and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its core chemical properties, elucidate its structure through spectroscopic principles, and, most critically, analyze the causality behind its distinct reactivity. Understanding the differential reactivity of the bromo and chloro substituents is paramount for its strategic deployment in complex synthetic pathways, enabling chemists to unlock novel molecular architectures with therapeutic potential.

Physicochemical and Structural Characterization

The foundational properties of a synthetic building block dictate its handling, reaction conditions, and analytical characterization. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[5][6]

Core Properties and Identifiers

A clear understanding of the fundamental physicochemical properties is the first step in incorporating any reagent into a synthetic workflow.

| Property | Value | Source |

| IUPAC Name | This compound | [][7] |

| CAS Number | 885702-33-0 | [7] |

| Molecular Formula | C₄H₂BrClN₂ | [][5][7] |

| Molecular Weight | 193.43 g/mol | [][7] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [5] |

| InChI | InChI=1S/C4H2BrClN2/c5-4-7-2-1-3(6)8-4/h1-2H | [][5][7] |

| SMILES | C1=CN=C(N=C1Cl)Br | [7][8] |

Molecular Structure

The arrangement of atoms and the interplay of halogens on the pyrimidine ring are central to the molecule's reactivity.

Caption: 2D structure of this compound.

Spectroscopic Profile

-

¹H NMR: The two protons on the pyrimidine ring (H5 and H6) will appear as distinct doublets due to coupling with each other. Their chemical shifts will be in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms and halogens.

-

¹³C NMR: Four distinct signals are expected for the carbon atoms of the pyrimidine ring. The carbons directly bonded to the halogens (C2 and C4) will be significantly influenced by their electronegativity and will appear at characteristic chemical shifts. Carbons adjacent to the ring nitrogens will also be shifted downfield.[9]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique pattern is a definitive identifier for the compound.[10]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching for the aromatic protons, C=N and C=C stretching vibrations for the pyrimidine ring, and C-Br and C-Cl stretching vibrations in the lower frequency region.[11]

The Dichotomy of Reactivity: A Strategic Analysis

The synthetic utility of this compound stems from the differential reactivity of the carbon-halogen bonds. The C2-Br and C4-Cl bonds can be addressed selectively by choosing the appropriate reaction class. This dichotomy is the cornerstone of its application as a versatile building block.

Caption: Decision logic for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr): Targeting the C4 Position

In SNAr reactions, the rate-determining step is typically the attack of a nucleophile on an electron-deficient carbon atom. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the electronegative halogens. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the bromine at the C2 position.[12] This is because the C4 position is more activated towards nucleophilic attack by the adjacent nitrogen atom at position 3.

Causality: The higher electronegativity of the nitrogen atoms makes the ring carbons electrophilic. The C4 position is para to one nitrogen and ortho to another, making it highly electron-deficient and the preferred site for nucleophilic attack. Therefore, reactions with nucleophiles like amines, alkoxides, or thiols will preferentially displace the chloride at C4.[13]

Protocol: Selective Amination at C4

This protocol describes the selective substitution of the C4-chloro group with an amine, a common step in constructing pharmacophores.

-

Reaction Setup: In a dry, inert-atmosphere flask, dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[14]

-

Reagent Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution, followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 equivalents) to scavenge the HCl byproduct.[14]

-

Execution: Stir the mixture at ambient temperature or with gentle heating (e.g., 50-80 °C), monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product via flash column chromatography to yield the 2-bromo-4-aminopyrimidine derivative.

Palladium-Catalyzed Cross-Coupling: Targeting the C2 Position

For reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the mechanism involves the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond.[12] The strength of this bond is the critical factor determining reactivity. The C-Br bond is weaker than the C-Cl bond, and thus, it undergoes oxidative addition more readily.[12]

Causality: The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes it the kinetically favored site for palladium insertion. This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position while leaving the C4-chloro group intact for subsequent transformations.

Synthetic Routes and Applications

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly for pharmaceuticals.[1] The ability to perform sequential, site-selective reactions makes it an invaluable tool. For example, a Suzuki coupling can be performed at the C2 position, followed by a nucleophilic substitution at the C4 position, leading to a disubstituted pyrimidine with high regiochemical control. This strategy is frequently employed in the synthesis of kinase inhibitors and other targeted therapies where precise positioning of functional groups is essential for biological activity.[4]

The synthesis of this compound itself can be achieved through various halogenation strategies starting from pyrimidine precursors, often involving reagents like phosphorus oxychloride (POCl₃) and N-Bromosuccinimide (NBS).[1][15]

Safety and Handling

As with all halogenated organic compounds, this compound must be handled with appropriate care in a laboratory setting.

-

Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[7]

-

Handling: Always use this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it can be susceptible to hydrolysis.[16]

Conclusion

This compound is a powerful and strategic building block for modern organic synthesis. Its value is defined by the predictable and exploitable reactivity dichotomy of its two carbon-halogen bonds. By understanding the mechanistic principles that govern its behavior in nucleophilic aromatic substitution versus palladium-catalyzed cross-coupling reactions, medicinal chemists can design efficient and elegant synthetic routes to complex, biologically active pyrimidine derivatives. This guide serves as a foundational resource for harnessing the full synthetic potential of this versatile reagent in the pursuit of novel therapeutics.

References

-

4-(n-nitrosomethylamino)-1(3-pyridyl)-1-butanone. OEHHA. [Link]

-

This compound | C4H2BrClN2 | CID 45117393. PubChem, National Center for Biotechnology Information. [Link]

-

4-(N-Nitroso-N-methylamino)-1-(3-pyridyl)-1-butanone. NIST WebBook. [Link]

-

2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836. PubChem, National Center for Biotechnology Information. [Link]

-

4-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 45117394. PubChem, National Center for Biotechnology Information. [Link]

-

This compound (C4H2BrClN2). PubChemLite. [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

-

Ir, MS, Uv, NMR Spectros. Scribd. [Link]

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. [Link]

-

Spectral Information in PubChem. National Center for Biotechnology Information. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

Sources

- 1. Buy 2-Bromo-4,5-dichloropyrimidine [smolecule.com]

- 3. Pyrimidine Series Intermediates,2-Chloro-5-Methylpyrimidine,5-Bromo-2-chloropyrimidine Manufacturers and Suppliers in China [custchemvip.com]

- 4. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C4H2BrClN2 | CID 45117393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C4H2BrClN2) [pubchemlite.lcsb.uni.lu]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. benchchem.com [benchchem.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. fishersci.com [fishersci.com]

A Technical Guide to 2-Bromo-4-chloropyrimidine: A Versatile Heterocyclic Building Block for Research and Development

This guide provides an in-depth exploration of 2-Bromo-4-chloropyrimidine, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, reactivity, and strategic applications, offering field-proven insights grounded in established chemical principles.

Core Compound Identification and Properties

This compound is a di-halogenated pyrimidine derivative featuring two distinct electrophilic centers. This structural arrangement is pivotal, as it allows for selective and sequential functionalization, making it a valuable scaffold in synthetic chemistry.

The primary identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 885702-33-0 | [1][2] |

| Molecular Formula | C₄H₂BrClN₂ | [1][2] |

| Molecular Weight | 193.43 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (typical) | [1] |

| Canonical SMILES | C1=CN=C(N=C1Cl)Br | [1] |

| InChIKey | WMZFUTOHAWIHJN-UHFFFAOYSA-N | [1] |

Synthetic Strategy Considerations

While a specific, high-yield, one-pot synthesis for this compound is not prominently detailed in readily available literature, its synthesis can be logically inferred from established heterocyclic chemistry principles. A plausible and common approach for generating such dihalopyrimidines involves the halogenation of a suitable pyrimidine precursor.

A likely starting material would be 2-bromopyrimidin-4-ol (2-bromo-4-hydroxypyrimidine). The hydroxyl group at the 4-position can be converted to a chloride using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation is a foundational reaction in pyrimidine chemistry for converting keto-enol tautomers into reactive chloro-derivatives.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound is anchored in the differential reactivity of its two carbon-halogen bonds. This allows for controlled, site-selective modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Principles of Site-Selectivity

Two competing factors govern the regioselectivity of reactions on the this compound core:

-

Intrinsic C-X Bond Reactivity in Cross-Coupling : In palladium-catalyzed reactions, the oxidative addition step is often rate-determining. The reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[3][4] This principle suggests that the C2-Br bond should be significantly more reactive towards palladium catalysts than the C4-Cl bond.

-

Positional Activation of the Pyrimidine Ring : The electron-deficient nature of the pyrimidine ring activates its halogen substituents towards reaction. The C4 position is generally considered more electrophilic and thus more susceptible to nucleophilic attack (SNAr) and, in many cases, Suzuki coupling, compared to the C2 position.[5][6][7]

This interplay means that by carefully selecting the reaction type and conditions (catalyst, ligand, base, temperature), a chemist can selectively target one position over the other. For palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the greater reactivity of the C-Br bond typically allows for selective functionalization at the C2 position, leaving the C4-chloro group available for a subsequent, often more forcing, reaction.

Caption: Sequential functionalization pathways for this compound.

Exemplar Protocol: Suzuki-Miyaura Coupling (C2-Selective)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The protocol below is a representative procedure for the selective coupling at the C2-bromo position, adapted from established methods for similar dihalopyrimidines.[8][9] Optimization is crucial for any new substrate combination.

Objective: To synthesize a 2-aryl-4-chloropyrimidine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v, degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Catalyst Addition: Add the palladium catalyst to the flask.

-

Evacuation and Backfilling: Seal the flask with a septum, then evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure anaerobic conditions.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath (typically 80-100 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Exemplar Protocol: Buchwald-Hartwig Amination (C2-Selective)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The higher reactivity of the C-Br bond makes the C2 position the preferred site for this transformation under standard conditions.[10]

Objective: To synthesize a 2-(amino)-4-chloropyrimidine derivative.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine Ligand (e.g., Xantphos or BINAP, 4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

-

Solvent (e.g., Toluene or 1,4-Dioxane, anhydrous and degassed)

Step-by-Step Methodology:

-

Catalyst Preparation: In an oven-dried, sealed tube or Schlenk flask, combine the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

-

Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine, and finally the this compound.

-

Reaction Execution: Seal the vessel tightly and heat the mixture with vigorous stirring (typically 80-110 °C).

-

Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

-

Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Caption: General experimental workflow for cross-coupling reactions.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its ability to act as a bioisostere for a phenyl ring and engage in hydrogen bonding interactions makes it a highly sought-after core for designing enzyme inhibitors and receptor modulators.[11]

While specific, named drug candidates originating directly from this compound are not widely reported, its utility is evident from the applications of its isomers. For example, related 5-bromo-2,4-dihalopyrimidine structures are key intermediates in the synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib, which are used to treat certain types of breast cancer.[12] Similarly, 5-bromo-2-chloropyrimidine is a building block for Macitentan, an endothelin receptor antagonist, and for covalent inhibitors of the MSK1 kinase.[13]

Therefore, this compound represents a strategically vital building block for generating novel 2,4-disubstituted pyrimidine libraries. These libraries are of high interest in the discovery of new therapeutics, particularly in the area of protein kinase inhibitors , where the 2,4-diaminopyrimidine motif is a well-established and effective pharmacophore.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

Hazard Classifications : It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear protective gloves, safety glasses or goggles, and a lab coat.

-

Handling : Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use for complete and detailed safety information.

Conclusion

This compound is a high-value synthetic intermediate characterized by its dual, differentially reactive halogen substituents. This feature provides chemists with a powerful tool for the controlled, sequential synthesis of complex 2,4-disubstituted pyrimidines. A thorough understanding of the principles of site-selectivity in palladium-catalyzed coupling and nucleophilic substitution is key to unlocking its full potential. Its structural similarity to intermediates used in the synthesis of approved drugs underscores its importance for academic and industrial researchers aiming to develop the next generation of therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Merlic, C. A., et al. One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules. [Link]

-

Yang, D., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [Link]

-

Garg, N. K., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

-

Taylor, R. D., et al. Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

PubChem. This compound - Safety and Hazards. National Center for Biotechnology Information. [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Synthesis and Strategic Importance of 2-Bromo-4-chloropyrimidine: A Technical Guide for Chemical Innovators

Introduction: The Strategic Value of Halogenated Pyrimidines

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone heterocyclic motif.[1] Its presence in the nucleobases of DNA and RNA has made it a biologically relevant starting point for the design of a vast array of therapeutic agents.[1] The strategic introduction of halogen atoms onto the pyrimidine ring dramatically enhances its synthetic versatility, transforming it into a highly valuable building block for targeted therapies.[2] Among these, 2-Bromo-4-chloropyrimidine has emerged as a particularly crucial intermediate, offering two distinct points of reactivity for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, discovery, and strategic applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Significance: A Gateway to Novel Therapeutics

The advent of halogenated pyrimidines as key synthetic intermediates is intrinsically linked to the rise of targeted therapies, particularly in the realm of oncology. The ability to selectively functionalize the pyrimidine core at different positions has enabled the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective kinase inhibitors.

This compound, with its distinct electronic and steric properties at the C2 and C4 positions, offers medicinal chemists a powerful tool for molecular design. The chlorine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine at the 2-position, allowing for a stepwise and controlled introduction of different substituents.[3] This differential reactivity is fundamental to its utility in the synthesis of a variety of biologically active molecules.

One of the most significant applications of this compound and its analogs is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By serving as a scaffold, the 2,4-disubstituted pyrimidine can mimic the hinge-binding region of ATP, the natural substrate for kinases. The substituents introduced via the bromo and chloro leaving groups can then be tailored to achieve high affinity and selectivity for the target kinase.

Synthetic Methodologies: A Tale of Two Halogens

The synthesis of this compound can be approached from several common starting materials, with the choice of route often depending on the desired scale and available precursors. The two most prevalent strategies involve the modification of either a pre-existing dihalopyrimidine or the construction and subsequent halogenation of the pyrimidine ring from acyclic precursors.

Method 1: Halogen Exchange from 2,4-Dichloropyrimidine

A common and economically viable route to this compound involves the selective halogen exchange of the more readily available 2,4-dichloropyrimidine. This approach leverages the subtle differences in reactivity between the C2 and C4 positions.

Reaction Principle: The C4 position of 2,4-dichloropyrimidine is more activated towards nucleophilic attack than the C2 position. However, under certain conditions, a halogen exchange reaction can be selectively induced at the C2 position. This is often achieved by using a bromide source, such as sodium bromide (NaBr), in a suitable solvent.

Experimental Protocol: Synthesis of this compound from 2,4-Dichloropyrimidine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloropyrimidine (1.0 eq) and anhydrous sodium bromide (1.1 - 1.5 eq).

-

Solvent Addition: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The choice of solvent can influence the reaction rate and selectivity.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously under a nitrogen atmosphere. The progress of the reaction should be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Excess NaBr: A slight excess of sodium bromide is used to drive the equilibrium towards the formation of the bromo-substituted product.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the formation of hydroxy-pyrimidines as byproducts. Therefore, anhydrous conditions are crucial for achieving a high yield.

-

Temperature Control: The reaction temperature is a critical parameter that influences the regioselectivity of the halogen exchange. Higher temperatures can lead to the formation of the undesired 2,4-dibromopyrimidine.

Data Presentation: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,4-Dichloropyrimidine | NaBr | DMF | 100 | 12-24 | 60-75 |

| Uracil | POBr₃, POCl₃ | N/A | 120-140 | 4-6 | 50-65 |

Method 2: Synthesis from Uracil

An alternative approach begins with the readily available and inexpensive starting material, uracil. This method involves the conversion of the hydroxyl groups of the tautomeric form of uracil into chloro and bromo groups using phosphoryl halides.

Reaction Principle: Uracil exists in equilibrium with its tautomeric form, 2,4-dihydroxypyrimidine. Treatment with a mixture of phosphorus oxychloride (POCl₃) and phosphorus oxybromide (POBr₃) or sequential treatment allows for the conversion of the hydroxyl groups to the corresponding halides. The regioselectivity can be influenced by the reaction conditions and the stoichiometry of the halogenating agents.

Experimental Protocol: Synthesis of this compound from Uracil

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases, place uracil (1.0 eq).

-

Halogenating Agents: Carefully add a mixture of phosphorus oxychloride (POCl₃) and phosphorus oxybromide (POBr₃). The ratio of these reagents will influence the product distribution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 120-140 °C) for several hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and HBr gases.

-

Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice.

-

Neutralization and Extraction: The acidic aqueous solution is carefully neutralized with a base, such as sodium bicarbonate or sodium hydroxide, and then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The resulting crude product is then purified by column chromatography to isolate this compound.

Causality Behind Experimental Choices:

-

Phosphoryl Halides: POCl₃ and POBr₃ are effective reagents for converting the hydroxyl groups of the pyrimidine ring into chloro and bromo groups, respectively.

-

Temperature: High temperatures are required to drive this reaction to completion.

-

Careful Work-up: The work-up procedure must be performed with caution due to the exothermic reaction of the excess phosphoryl halides with water.

Visualization of Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following workflow diagram is presented using Graphviz (DOT language).

Caption: Synthetic routes to this compound.

Mechanistic Insights: Understanding Regioselectivity

The utility of this compound is fundamentally dependent on the ability to selectively functionalize the C2 and C4 positions. The regioselectivity of nucleophilic aromatic substitution (SNAr) on dihalopyrimidines is governed by a combination of electronic and steric factors.

The pyrimidine ring is electron-deficient due to the presence of the two nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. In 2,4-dihalopyrimidines, both the C2 and C4 positions are activated towards SNAr. Generally, the C4 position is more reactive than the C2 position. This can be attributed to the greater ability of the nitrogen at position 3 to stabilize the Meisenheimer intermediate formed during nucleophilic attack at C4.

Caption: Regioselectivity in SNAr of this compound.

However, this inherent selectivity can be modulated and even reversed by the choice of nucleophile, solvent, and catalyst. For instance, bulky nucleophiles may favor attack at the less sterically hindered C2 position. Furthermore, palladium-catalyzed cross-coupling reactions can be directed to the C2 position using specific ligands that alter the mechanism of oxidative addition. This level of control is what makes this compound such a powerful tool in the hands of a synthetic chemist.

Conclusion: A Versatile Tool for Future Discoveries

This compound stands as a testament to the power of strategic halogenation in expanding the synthetic utility of common heterocyclic scaffolds. Its differential reactivity provides a reliable and controllable platform for the synthesis of diverse and complex molecules. As the demand for novel, highly specific targeted therapies continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase. This guide has provided a comprehensive overview of its synthesis and the chemical principles that underpin its utility, empowering researchers and drug development professionals to leverage this valuable intermediate in their quest for the next generation of innovative medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845-5859. [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2, 4-Dichloropyrimidines. The Journal of organic chemistry, 81(21), 10559-10565. [Link]

-

Neufeldt, S. R., Jackson, O. D., & Reyes, A. (2020). C2-selective Pd-catalyzed cross-coupling of 2, 4-dihalopyrimidines. Journal of the American Chemical Society, 142(4), 1644-1649. [Link]

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]

-

Luo, G., Chen, L., & Dubinina, G. G. (2002). Microwave-assisted synthesis of aminopyrimidines. Tetrahedron letters, 43(34), 5989-5991. [Link]

-

Anderson, K. W., & Handy, S. T. (2010). One-pot double Suzuki couplings of dichloropyrimidines. Tetrahedron letters, 51(40), 5294-5297. [Link]

-

Kumar, A., & Aggarwal, N. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link]

-

ResearchGate. 2,4-Dichloropyrimidine. [Link]

-

Richter, P., & Sanford, M. S. (2015). Regioselective control of the SNAr amination of 5-substituted-2, 4-dichloropyrimidines using tertiary amine nucleophiles. Organic letters, 17(14), 3466-3469. [Link]

-

Thomas, S., & Collins, I. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides–understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6526-6547. [Link]

-

Chandrappa, S., Vinaya, K., Ramakrishna, S., & Rangappa, K. S. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European journal of medicinal chemistry, 119, 230-244. [Link]

Sources

Spectroscopic data for 2-Bromo-4-chloropyrimidine (NMR, IR, Mass Spec)

An In-depth Technical Guide:

Spectroscopic Data and Characterization of 2-Bromo-4-chloropyrimidine

This guide provides a comprehensive technical overview of the spectroscopic profile of this compound (CAS No. 885702-33-0). As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. Due to the limited availability of public domain spectra for this specific molecule, this document synthesizes predictive data based on established spectroscopic principles with proven experimental protocols for data acquisition. This self-validating system is designed for researchers, scientists, and drug development professionals who require a robust understanding and practical approach to characterizing this compound.

Molecular Structure and Electronic Landscape

This compound is a disubstituted pyrimidine ring. The structure contains two nitrogen atoms and is halogenated at positions 2 and 4. The electronegative nitrogen atoms and the halogen substituents significantly influence the electron density of the aromatic ring, which is the foundational principle for interpreting its spectroscopic data. The bromine atom at C2 and the chlorine atom at C4 create distinct electronic environments for the remaining ring protons and carbons, making spectroscopic analysis particularly informative.

Below is the structure with conventional numbering for spectroscopic assignment.

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for a quick functional group assessment. [1]

The IR spectrum of this compound will be characterized by several key absorption bands.

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1580 - 1550 | C=N Ring Stretch | Strong |

| 1500 - 1400 | C=C Ring Stretch | Strong-Medium |

| 1100 - 1000 | C-Cl Stretch | Strong |

| 700 - 600 | C-Br Stretch | Strong |

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. [2]

The most telling feature of the mass spectrum will be the isotopic pattern of the molecular ion peak. The presence of one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for the molecular ion [M]⁺ and any fragments containing these halogens.

Table 4: Predicted High-Resolution MS Data

| Ion | Calculated m/z | Description |

|---|---|---|

| [C₄H₂⁷⁹Br³⁵ClN₂]⁺ | 191.9195 | Molecular Ion (M⁺) |

| [C₄H₂⁸¹Br³⁵ClN₂]⁺ | 193.9175 | M+2 Isotope |

| [C₄H₂⁷⁹Br³⁷ClN₂]⁺ | 193.9166 | M+2 Isotope |

| [C₄H₂⁸¹Br³⁷ClN₂]⁺ | 195.9146 | M+4 Isotope |

| [C₄H₂ClN₂]⁺ | 112.9906 | [M-Br]⁺ |

| [C₄H₂BrN₂]⁺ | 156.9483 | [M-Cl]⁺ |

The expected relative intensities of the M, M+2, and M+4 peaks will be approximately 100:125:32. Fragmentation may proceed via the loss of a bromine radical, a chlorine radical, or the elimination of HCN.

Caption: Predicted primary fragmentation pathways for this compound.

This protocol is suitable for a volatile, thermally stable compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Safety and Handling

Based on available Safety Data Sheets (SDS) for structurally related compounds, this compound should be handled with care.

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [3]It may cause skin and serious eye irritation. [3]* Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [4]* Storage: Store in a tightly closed container in a cool, dry place. [4]

Conclusion

This guide establishes a detailed predictive spectroscopic profile for this compound and provides robust, field-tested protocols for acquiring definitive experimental data. The predicted NMR, IR, and MS data serve as a benchmark for researchers to confirm the identity, purity, and structure of their material. By following the outlined experimental workflows, scientists can ensure the generation of high-quality, reliable data essential for advancing research and development projects.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762836, 2-Bromo-4-chloropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45117393, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45117394, 4-Bromo-2-chloropyrimidine. Retrieved from [Link]

-

NIST. (n.d.). WebBook: 2-Bromopyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopyrimidine. Retrieved from [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). WebBook: 2-Bromo-4-chloroaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Bromo-4-chloropyrimidine is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive technical overview of these critical parameters. We will delve into the theoretical underpinnings of its solubility in various solvent systems and its stability under diverse environmental conditions. This document is designed to be a practical resource, offering not only synthesized data but also detailed, field-proven experimental protocols for in-house evaluation. By understanding the causality behind its behavior, researchers can optimize reaction conditions, design robust formulations, and ensure the integrity of this vital synthetic intermediate.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The strategic placement of halogen atoms, as seen in this compound, provides two distinct and reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This di-halogenated pyrimidine serves as a versatile precursor for the synthesis of complex molecular architectures with diverse biological activities.

The inherent reactivity of the carbon-halogen bonds, while synthetically advantageous, also presents challenges related to the compound's stability. Furthermore, its solubility profile dictates the choice of reaction media and purification strategies. A thorough understanding of these characteristics is therefore not merely academic but a prerequisite for efficient and successful drug development campaigns.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₄H₂BrClN₂ | [1] |

| Molecular Weight | 193.43 g/mol | [1] |

| Appearance | Solid | [2] |

| CAS Number | 885702-33-0 | [1] |

Solubility Profile: A Key Determinant in Synthetic Utility

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and the feasibility of its formulation. For a synthetic intermediate like this compound, solubility dictates the choice of solvents for reactions, extractions, and purifications.

General Solubility Characteristics

While specific quantitative data for this compound is not extensively published, based on the behavior of the closely related isomer, 4-bromo-2-chloropyrimidine, it is expected to be slightly soluble in water and more soluble in common organic solvents.[3] The presence of the polar pyrimidine ring and the halogen substituents contributes to a degree of polarity, while the overall molecule remains largely non-polar.

Estimated Solubility in Common Solvents

The following table provides an estimated qualitative solubility profile based on the behavior of similar heterocyclic compounds. It is imperative for researchers to determine quantitative solubility in their specific solvent systems using the protocols outlined in Section 5.

| Solvent | Estimated Solubility | Rationale |

| Water | Slightly Soluble | The polar pyrimidine core allows for some interaction with water, but the hydrophobic nature of the halogenated ring limits extensive solubility. |

| Methanol | Soluble | The polarity of methanol is suitable for solvating the pyrimidine ring. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this type of compound. |

| Acetonitrile | Soluble | A polar aprotic solvent that can effectively dissolve the compound. |

| Dichloromethane | Soluble | A common, moderately polar solvent for organic synthesis that should readily dissolve the compound. |

| Tetrahydrofuran (THF) | Soluble | A versatile ether-based solvent suitable for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Another highly polar aprotic solvent that is expected to be an excellent solvent for this compound. |

The Influence of pH on Aqueous Solubility

The pyrimidine ring contains two nitrogen atoms which are weakly basic. The pKa of unsubstituted pyrimidine is approximately 1.3. The electron-withdrawing effects of the bromine and chlorine atoms in this compound will further decrease the basicity of the nitrogen atoms, meaning the compound will only become significantly protonated and more water-soluble at very low pH values. For practical purposes in the physiological pH range (1.2 - 6.8), the aqueous solubility is not expected to be significantly influenced by pH.

Stability Profile: Understanding and Mitigating Degradation

The stability of a synthetic intermediate is paramount to ensure the integrity of the final product and the reproducibility of synthetic processes. The presence of two halogen substituents on the electron-deficient pyrimidine ring makes this compound susceptible to various degradation pathways.

Chemical Stability and Reactivity

The primary mode of degradation for this compound is expected to be nucleophilic aromatic substitution (SNAr), where the halogen atoms are displaced by nucleophiles. The pyrimidine ring is electron-deficient, which facilitates this type of reaction.

Reactivity of Halogen Substituents: In dihalopyrimidines, the reactivity of the halogen atoms is position-dependent. Generally, the halogen at the 4-position is more susceptible to nucleophilic attack than the halogen at the 2-position. This is due to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position. Therefore, hydrolysis and other nucleophilic substitution reactions are likely to occur preferentially at the 4-chloro position.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a compound.[4] By subjecting this compound to exaggerated conditions, potential degradation products and pathways can be identified, which is essential for developing stability-indicating analytical methods.

4.2.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for halogenated heterocycles. The rate of hydrolysis is expected to be pH-dependent.

-

Acidic Conditions: Under acidic conditions, the pyrimidine nitrogen atoms may become protonated, which could either accelerate or decelerate the rate of hydrolysis depending on the specific mechanism.

-

Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be slower than under acidic or basic conditions.

-

Basic Conditions: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing the halogen atoms. The reaction is anticipated to be faster at the 4-position. The degradation of some pyrimidine derivatives has been shown to be accelerated by hot alkali.[5]

Proposed Hydrolytic Degradation Pathway:

Caption: Proposed primary hydrolytic degradation pathway for this compound.

4.2.2. Thermal Stability

Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions. For halogenated organic compounds, thermal decomposition can lead to dehydrohalogenation.[6][7] A thermogravimetric analysis (TGA) would be instrumental in determining the onset of thermal decomposition.

4.2.3. Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions. Halogenated aromatic compounds can undergo photodehalogenation. Photodegradation studies are crucial to determine appropriate handling and storage conditions.[8]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent system at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffered solutions at various pHs, organic solvents)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound. A standard calibration curve should be prepared to accurately quantify the concentration.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a Photo-Diode Array (PDA) or Mass Spectrometric (MS) detector

-

Photostability chamber

-

Oven

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat the solution (e.g., at 60 °C) for a defined period (e.g., 2, 6, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% to 30% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80 °C) for a defined period. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating HPLC method, preferably with a PDA or MS detector to facilitate the identification of degradation products.

-

A control sample (unstressed) should be analyzed concurrently.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and characterize the major degradation products by comparing their retention times, UV spectra, and mass spectra with the parent compound.

-

Caption: Workflow for Forced Degradation Studies.

Conclusion: A Roadmap for Effective Utilization

This technical guide has provided a comprehensive overview of the critical solubility and stability characteristics of this compound. While specific quantitative data remains to be extensively published, the provided theoretical framework, estimated properties, and detailed experimental protocols offer a robust roadmap for researchers. By understanding the underlying principles of its behavior and employing the outlined methodologies, scientists and drug development professionals can effectively utilize this versatile building block, anticipate potential challenges, and ultimately accelerate the development of new and innovative medicines. It is our recommendation that the protocols herein be adapted and rigorously applied to generate in-house data, ensuring a thorough and practical understanding of this compound within the context of specific research and development programs.

References

-

Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 45117393, this compound. Retrieved from [Link].

-

Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

Tsang, W., & Manion, J. A. (2003). Thermal Decomposition of 2-Bromopropene, and 2-Chloropropene. Physical Chemistry Chemical Physics, 5(9), 1735-1743. [Link]

- Van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of inherited metabolic disease, 20(2), 203-215.

-

LookChem. (n.d.). Cas 885702-34-1,Pyrimidine, 4-bromo-2-chloro-. Retrieved from [Link]

- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & therapeutics, 8(3), 629-651.

- Zhang, Y., & Li, H. (2015). Photodegradation studies of 1, 4-dihydropyridine compounds by MCR analysis on UV spectral data. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1321-1327.

Sources

- 1. This compound | C4H2BrClN2 | CID 45117393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. ajrconline.org [ajrconline.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. Thermal Decomposition of 2-Bromopropene, and 2-Chloropropene | NIST [nist.gov]

- 8. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-chloropyrimidine for Advanced Research Applications

Introduction: Understanding the Context and Hazard Profile

2-Bromo-4-chloropyrimidine (CAS No. 885702-33-0) is a di-halogenated pyrimidine derivative that serves as a versatile and crucial building block in modern synthetic chemistry.[1] Its utility is particularly pronounced in the fields of drug discovery and agrochemical development, where the pyrimidine core is a common scaffold in biologically active molecules.[2] The differential reactivity of the bromine and chlorine substituents allows for selective, stepwise functionalization, making it a valuable intermediate for constructing complex molecular architectures.

However, the very reactivity that makes this compound synthetically useful also necessitates a rigorous and well-informed approach to its handling. As a halogenated heterocyclic compound, this compound presents a multi-faceted hazard profile that must be managed through a combination of robust engineering controls, appropriate personal protective equipment (PPE), and meticulously planned experimental protocols. This guide provides drug development professionals, researchers, and scientists with the technical insights and causal explanations necessary to handle this reagent safely and effectively, ensuring both personal safety and the integrity of experimental outcomes.

Physicochemical and Hazard Data Summary

A foundational understanding of a compound's properties is the cornerstone of a reliable safety protocol. The table below summarizes the key identifiers and hazard classifications for this compound.

| Property | Value | Source |

| Chemical Formula | C₄H₂BrClN₂ | [3] |

| Molecular Weight | 193.43 g/mol | [4] |

| CAS Number | 885702-33-0 | [4] |

| Appearance | Solid | [3] |

| GHS Hazard Statements | H302, H315, H319, H335 | [4] |

| Signal Word | Warning | [4] |

Table 1: Key Properties and Identifiers for this compound.

The Globally Harmonized System (GHS) classifications indicate that this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] These hazards are the primary drivers for the specific handling protocols detailed in this guide.

Core Safety Directives: A Risk-Based Approach

Safe handling is not merely about following rules, but about understanding the risks and implementing controls that mitigate them. The following sections break down the necessary precautions, explaining the rationale behind each recommendation.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the chemical at the source. The respiratory irritation potential (H335) of this compound, likely due to its ability to release fine dust or vapors, dictates the mandatory use of specific ventilation systems.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup operations involving this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides a controlled environment that captures and exhausts dust and potential vapors, preventing inhalation by the operator.

-

Ventilation Flow: Ensure the fume hood has a calibrated and verified face velocity (typically 80-120 feet per minute) to provide adequate containment. Avoid creating disruptive air currents near the hood face that could compromise its efficacy.

-

Proximity to Safety Equipment: Workstations must be in close proximity to an operational emergency eyewash station and a safety shower.[5] This ensures immediate access to decontamination in the event of an accidental splash.

Caption: Logical relationship of primary engineering controls.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to contain the hazard, PPE is essential to protect the researcher from any potential breach of that containment. The selection of PPE must directly address the identified hazards of skin irritation (H315), serious eye damage (H319), and potential for incidental contact.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or working with reactions under pressure. Standard safety glasses do not provide adequate protection from splashes.[5]

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure the coat is laundered professionally and not taken home. Full-length pants and closed-toe shoes are required to prevent any skin exposure.

Caption: Mapping hazards to required personal protective equipment.

Workflow Protocols: From Storage to Disposal

A self-validating safety system involves protocols that are logical, repeatable, and account for the entire lifecycle of the chemical in the laboratory.

Storage and Stability

Understanding the reactivity of this compound is key to its safe storage. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9][10] Contact with these materials could lead to vigorous, exothermic reactions. Furthermore, many halogenated heterocyclic compounds exhibit sensitivity to moisture.

-

Recommended Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[5] For long-term storage and to maximize shelf-life, storing under an inert atmosphere (e.g., argon or nitrogen) in a freezer at approximately -20°C is best practice.[11][12]

-

Causality: The low temperature minimizes the rate of potential degradation reactions, while the inert atmosphere and tight seal prevent hydrolysis from atmospheric moisture. Segregation prevents accidental contact with incompatible chemicals that could cause a dangerous reaction.

Handling and Experimental Use: A Step-by-Step Protocol

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is on and the sash is at the appropriate height. Don all required PPE (lab coat, goggles, gloves).

-

Weighing: If stored in a freezer, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. Conduct all weighing operations on a balance located inside the fume hood or in a dedicated powder containment hood. Use anti-static weigh paper or a boat.

-

Transfer: Use a spatula to transfer the solid. Avoid creating dust. If transferring to a reaction flask, do so carefully within the fume hood.

-

Cleanup: After transfer, decontaminate the spatula and weighing surfaces with a suitable solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of the contaminated wipes in the designated solid hazardous waste container.

-

Reaction: Securely clamp the reaction vessel within the fume hood. If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely. Thermal decomposition can lead to the release of hazardous gases like hydrogen halides (HBr, HCl), carbon oxides, and nitrogen oxides.[9]

Spill and Emergency Response

Accidents can happen, and a prepared response is critical.

-

Minor Spill (Solid, contained in fume hood):

-

Alert others in the immediate area.

-

Wearing your full PPE, gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

-

Carefully sweep or scoop the mixture into a designated, labeled hazardous waste container.[13]

-

Wipe the spill area with a cloth dampened with soap and water, followed by a clean water rinse.[14]

-

Place all cleanup materials into the hazardous waste container.

-

-

Major Spill (Outside fume hood or large quantity):

-

Evacuate the immediate area, alerting all nearby personnel.

-

If the spill is flammable or poses a significant inhalation risk, evacuate the entire lab and activate the fire alarm to notify emergency services.

-

Close the laboratory doors.

-

Call emergency response (e.g., 911) and your institution's Environmental Health and Safety (EHS) office.[1]

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

-

Personnel Exposure:

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Waste Disposal

As a halogenated organic compound, this compound waste must be handled with specific care to comply with regulations and prevent environmental contamination.

-

Segregation is Critical: Halogenated organic waste must be collected separately from non-halogenated waste.[15][16] This is because the disposal methods differ; halogenated waste typically requires high-temperature incineration with scrubbers to neutralize the resulting acidic gases (HBr, HCl), a more expensive process than fuel blending used for non-halogenated solvents.[15]

-

Waste Containers:

-

Solid Waste: All contaminated items (gloves, weigh paper, absorbent materials) must be placed in a clearly labeled, durable, and sealable container marked "Halogenated Organic Solid Waste."[17]

-

Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a compatible, sealed, and clearly labeled container marked "Halogenated Organic Liquid Waste."[17]

-

-

Labeling and Pickup: All waste containers must be labeled with the full chemical name of all components and their approximate concentrations.[17] Arrange for pickup through your institution's EHS department for disposal by a licensed hazardous waste contractor. Never dispose of this chemical down the drain.[15]

Conclusion

This compound is a powerful tool for chemical synthesis, but its effective use is intrinsically linked to a respect for its hazards. By understanding the causal links between its chemical properties—irritant, toxic, reactive—and the required safety protocols, researchers can build a self-validating system of safety. The integration of robust engineering controls, correctly specified PPE, and meticulous handling and disposal procedures provides a comprehensive framework for mitigating risk. This technical approach ensures that the pursuit of scientific advancement does not come at the cost of personal or environmental safety.

References

- 1. ehs.fiu.edu [ehs.fiu.edu]

- 2. unece.org [unece.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C4H2BrClN2 | CID 45117393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. csueastbay.edu [csueastbay.edu]

- 9. fishersci.com [fishersci.com]

- 10. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 11. 885702-33-0|this compound|BLD Pharm [bldpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 16. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]

- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]

Introduction: The Strategic Importance of a Dihalogenated Pyrimidine

An In-depth Technical Guide to 2-Bromo-4-chloropyrimidine: Sourcing, Synthesis, and Application in Modern Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine ring system is of paramount importance, serving as a cornerstone in numerous FDA-approved drugs due to its ability to mimic the hydrogen bonding patterns of native nucleobases in DNA and RNA.[1] this compound (CAS No: 885702-33-0) is a highly valuable and strategically functionalized building block for researchers and drug development professionals.[2][3] Its distinct halogenation at the 2 and 4 positions provides two reactive sites with differential reactivity, enabling chemists to perform sequential and site-selective modifications. This guide offers a senior application scientist’s perspective on the commercial landscape, practical applications, and essential protocols associated with this key intermediate.

Physicochemical Properties

A foundational understanding of this compound's properties is essential for its effective handling, reaction planning, and analytical characterization. These properties dictate its solubility, reactivity, and stability.

| Property | Value | Source(s) |

| CAS Number | 885702-33-0 | [4][5][6] |

| Molecular Formula | C₄H₂BrClN₂ | [4][6][7] |

| Molecular Weight | 193.43 g/mol | [6][7] |

| Appearance | Solid | [4][7] |

| Purity | Typically ≥95% | [4] |

| InChI Key | WMZFUTOHAWIHJN-UHFFFAOYSA-N | [4][6][7] |

| SMILES | C1=CN=C(N=C1Cl)Br | [6] |

| Monoisotopic Mass | 191.90899 Da | [6][8] |

Commercial Availability and Supplier Analysis

The procurement of high-purity starting materials is a critical, non-negotiable step in drug development. The quality of this compound directly impacts reaction yields, impurity profiles of subsequent intermediates, and ultimately, the viability of synthesizing the target active pharmaceutical ingredient (API). When selecting a supplier, researchers must balance cost with purity, availability, and the quality of accompanying documentation, such as the Certificate of Analysis (CoA).

Below is a comparative table of representative commercial suppliers. Pricing and availability are subject to change and are best confirmed directly with the vendor.

| Supplier | CAS Number | Purity | Pack Sizes Offered |

| CymitQuimica | 885702-33-0 | 97% | 100mg, 250mg, 1g |

| Manchester Organics | 885702-33-0 | 90% | Inquiry for pack sizes |

| BLD Pharm | 885702-33-0 | N/A | Inquiry for pack sizes |

| Biosynth | 885702-33-0 | N/A | Inquiry for pack sizes |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should conduct their own due diligence.

Procurement Workflow Logic

The process of acquiring a chemical reagent for GMP or research purposes follows a self-validating logic to ensure quality and traceability.

Caption: A typical workflow for procuring a critical chemical intermediate.

Synthesis, Reactivity, and Mechanistic Insights

While numerous suppliers offer this compound, understanding its synthesis provides insight into potential impurities. The synthesis of halogenated pyrimidines often involves the halogenation of a corresponding hydroxypyrimidine or aminopyrimidine precursor. For instance, a related compound, 5-bromo-2,4-dichloropyrimidine, is synthesized via the chlorination of 5-bromouracil.[9]